2-Aminopropyl hydrogen sulfate 2-Aminopropyl hydrogen sulfate
Brand Name: Vulcanchem
CAS No.: 1908-84-5
VCID: VC13596890
InChI: InChI=1S/C3H9NO4S/c1-3(4)2-8-9(5,6)7/h3H,2,4H2,1H3,(H,5,6,7)
SMILES: CC(COS(=O)(=O)O)N
Molecular Formula: C3H9NO4S
Molecular Weight: 155.18 g/mol

2-Aminopropyl hydrogen sulfate

CAS No.: 1908-84-5

Cat. No.: VC13596890

Molecular Formula: C3H9NO4S

Molecular Weight: 155.18 g/mol

* For research use only. Not for human or veterinary use.

2-Aminopropyl hydrogen sulfate - 1908-84-5

Specification

CAS No. 1908-84-5
Molecular Formula C3H9NO4S
Molecular Weight 155.18 g/mol
IUPAC Name 2-aminopropyl hydrogen sulfate
Standard InChI InChI=1S/C3H9NO4S/c1-3(4)2-8-9(5,6)7/h3H,2,4H2,1H3,(H,5,6,7)
Standard InChI Key AXQKTWAJIRRBRZ-UHFFFAOYSA-N
SMILES CC(COS(=O)(=O)O)N
Canonical SMILES CC(COS(=O)(=O)O)N

Introduction

Chemical Identity and Structural Properties

2-Aminopropyl hydrogen sulfate is an alkyl sulfate derivative with the systematic IUPAC name 2-aminopropyl hydrogen sulfate. Its molecular structure consists of a three-carbon chain with an amino group (-NH₂) at the second carbon and a sulfate group (-OSO₃H) at the terminal position. The compound’s amphiphilic nature, arising from its polar sulfate and amino groups, contributes to its solubility in polar solvents like water and methanol.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₃H₉NO₄S
Molecular Weight155.18 g/mol
CAS Registry Number1908-84-5
IUPAC Name2-aminopropyl hydrogen sulfate
SolubilityMiscible in polar solvents
StabilityHygroscopic

The compound’s structure has been confirmed through spectroscopic methods, including Fourier-transform infrared (FTIR) spectroscopy, which identifies characteristic bands for the sulfate (S=O stretch at ~1200 cm⁻¹) and amino (N-H bend at ~1600 cm⁻¹) groups. X-ray crystallography of analogous compounds, such as 2-aminopyrimidinium hydrogen sulfate, reveals layered structures stabilized by hydrogen-bonding networks between sulfate anions and ammonium cations . These interactions likely influence the physical stability and reactivity of 2-aminopropyl hydrogen sulfate.

Synthesis and Industrial Production Methods

Laboratory-Scale Synthesis

The synthesis of 2-aminopropyl hydrogen sulfate typically involves the esterification of isopropanolamine (1-amino-2-propanol) with concentrated sulfuric acid. The reaction proceeds under anhydrous conditions to minimize hydrolysis of the sulfate ester.

Procedure:

  • Reactant Addition: Isopropanolamine is added to a glass-lined reactor equipped with a reflux condenser.

  • Acid Introduction: Sulfuric acid (98%) is introduced dropwise at 100°C to maintain exothermic control.

  • Vacuum Concentration: The mixture undergoes vacuum distillation to remove water, yielding a viscous liquid.

  • Purification: The crude product is washed with cold ethyl acetate to remove unreacted starting materials.

Industrial-Scale Production

Industrial synthesis optimizes cost and yield through continuous-flow reactors and automated pH control.

Key Steps:

  • Esterification: Isopropanolamine reacts with sulfuric acid in a molar ratio of 1:1.2 to ensure complete conversion.

  • Hydrolysis: Residual sulfuric acid is neutralized with aqueous sodium hydroxide (pH 6–7).

  • Dehydration: Rotary evaporators concentrate the product to >95% purity.

Table 2: Comparison of Synthesis Methods

ParameterLaboratory MethodIndustrial Method
Temperature100°C90–110°C
Reaction Time4–6 hours2–3 hours
Yield70–75%85–90%
PurificationSolvent extractionVacuum distillation

Chemical Reactivity and Reaction Mechanisms

Oxidation Reactions

The primary amino group undergoes oxidation with agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form nitroso (-NO) or nitro (-NO₂) derivatives. For example:

C3H9NO4S+H2O2C3H7NO5S+H2O\text{C}_3\text{H}_9\text{NO}_4\text{S} + \text{H}_2\text{O}_2 \rightarrow \text{C}_3\text{H}_7\text{NO}_5\text{S} + \text{H}_2\text{O}

This reaction proceeds via a radical mechanism, with the sulfate group remaining intact.

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the sulfate ester to a thiol (-SH) group under anhydrous conditions:

C3H9NO4S+LiAlH4C3H11NOS+Al(OH)3+Li2SO4\text{C}_3\text{H}_9\text{NO}_4\text{S} + \text{LiAlH}_4 \rightarrow \text{C}_3\text{H}_{11}\text{NOS} + \text{Al(OH)}_3 + \text{Li}_2\text{SO}_4

The reaction requires temperatures below 0°C to prevent over-reduction.

Substitution Reactions

The amino group participates in nucleophilic substitution (Sₙ2) with alkyl halides, forming secondary amines. For instance, reaction with methyl iodide yields N-methyl-2-aminopropyl hydrogen sulfate:

C3H9NO4S+CH3IC4H11NO4S+HI\text{C}_3\text{H}_9\text{NO}_4\text{S} + \text{CH}_3\text{I} \rightarrow \text{C}_4\text{H}_{11}\text{NO}_4\text{S} + \text{HI}

This reactivity mirrors that observed in 2-aminoethyl hydrogen sulfate derivatives during cellulose nanofibril functionalization .

Reaction TypeReagentsProductsConditions
OxidationH₂O₂, KMnO₄Nitroso/nitro derivativesAcidic, 50–80°C
ReductionLiAlH₄Thiol derivativesAnhydrous, −10°C
SubstitutionR-X (alkyl halide)Alkylated aminesPolar aprotic solvent

Structural and Spectroscopic Characterization

Spectroscopic Analysis

  • FTIR: Peaks at 1540 cm⁻¹ (N-H bend) and 1240 cm⁻¹ (S=O stretch) confirm functional groups .

  • NMR: ¹H NMR (D₂O) displays signals at δ 3.2 ppm (CH₂OSO₃) and δ 2.8 ppm (NH₂).

Crystallographic Insights

While direct crystallographic data for 2-aminopropyl hydrogen sulfate is limited, studies on related compounds, such as aminopentamide hydrogen sulfate, reveal monoclinic crystal systems (space group P2₁/c) with lattice parameters a = 17.62 Å, b = 6.36 Å, and c = 17.82 Å . These findings suggest potential similarities in packing motifs driven by hydrogen-bonding interactions.

Applications in Organic Synthesis and Industry

Ethylenimine Production

2-Aminopropyl hydrogen sulfate serves as a precursor to ethylenimine (aziridine) through intramolecular cyclization:

C3H9NO4SC2H5N+H2SO4\text{C}_3\text{H}_9\text{NO}_4\text{S} \rightarrow \text{C}_2\text{H}_5\text{N} + \text{H}_2\text{SO}_4

Ethylenimine derivatives are critical in polymer chemistry and pharmaceutical synthesis.

Surface Modification

The compound’s sulfate group enables covalent attachment to hydroxyl-rich surfaces, such as cellulose nanofibrils, enhancing material hydrophobicity . This application parallels its use in functionalizing nanoparticles for drug delivery systems.

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